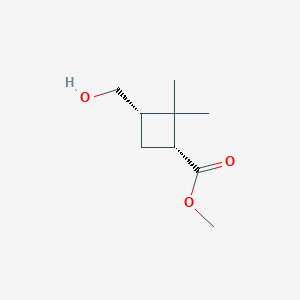

methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate

Description

Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate is a cyclobutane derivative characterized by a rigid four-membered ring substituted with two methyl groups at the 2-position, a hydroxymethyl group at the 3-position, and a methyl ester at the 1-position. The stereochemistry (1R,3S) plays a critical role in its physicochemical properties and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research due to its stereochemical complexity and functional group versatility .

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-9(2)6(5-10)4-7(9)8(11)12-3/h6-7,10H,4-5H2,1-3H3/t6-,7+/m1/s1 |

InChI Key |

HGNLPBSEBMGOKI-RQJHMYQMSA-N |

Isomeric SMILES |

CC1([C@H](C[C@H]1C(=O)OC)CO)C |

Canonical SMILES |

CC1(C(CC1C(=O)OC)CO)C |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation and Esterification

One common approach starts from a suitably substituted cyclobutanone or cyclobutanecarboxylic acid derivative. The cyclobutane ring can be constructed via [2+2] cycloaddition reactions or ring contraction methods, followed by functional group transformations.

- For example, a dimethylcyclobutanone intermediate can be subjected to esterification conditions to introduce the methyl ester at the 1-position.

- Esterification is typically performed using methanol and acid catalysts or via methylation of the corresponding carboxylic acid using reagents like diazomethane or methyl iodide under basic conditions.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position can be introduced by:

- Hydroxymethylation of the cyclobutane ring via nucleophilic substitution or addition reactions.

- Reduction of a corresponding aldehyde or ester precursor at the 3-position to the hydroxymethyl group using selective reducing agents such as sodium borohydride or catalytic hydrogenation.

Stereochemical Control

Achieving the (1R,3S) stereochemistry requires:

- Use of chiral starting materials or chiral catalysts to direct stereoselective ring formation.

- Diastereoselective functional group transformations, such as stereoselective reductions or substitutions.

- Resolution of stereoisomers if racemic mixtures are formed.

Example from Patent Literature

A patent (EP 3 766 861 B1) describes a process involving:

- Reaction of a dimethylcyclobutanone compound with a phosphonic ester in a Horner-Wadsworth-Emmons olefination to produce a diester intermediate.

- Subsequent reduction of the diester to a diol compound bearing the dimethylcyclobutane ring.

- Functional group modifications converting hydroxyl groups to acyloxy or other substituents, which can be adapted to prepare hydroxymethyl derivatives.

- This method allows for precise control over substituents and stereochemistry on the cyclobutane ring.

Related Synthetic Routes

- Hydrogenation of protected amino derivatives of dimethylcyclobutane carboxylic acids under palladium hydroxide-activated charcoal in methanol can yield stereochemically defined cyclobutane derivatives, which can be further transformed into hydroxymethyl esters.

- Esterification and hydroxymethylation steps can be combined with protecting group strategies to ensure selective functionalization.

Data Table Summarizing Preparation Conditions

Research Findings and Considerations

- The Horner-Wadsworth-Emmons reaction is a key step in constructing the cyclobutane diester intermediate with high stereochemical fidelity.

- Catalytic hydrogenation using palladium hydroxide on charcoal in methanol under controlled pressure is effective for stereoselective reduction steps.

- Protecting groups may be necessary to prevent side reactions during hydroxymethylation or esterification.

- The stereochemical outcome is sensitive to reaction conditions, requiring careful optimization of temperature, solvent, and catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The cyclobutane ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Analogs with Cyclobutane Backbone

Methyl 2,2-Dimethyl-3-hydroxycyclobutanecarboxylate (CAS 527751-16-2)

- Structure : Differs by replacing the hydroxymethyl (-CH2OH) group with a hydroxyl (-OH) at the 3-position.

- Molecular Formula : C8H14O3 (MW 158.195) vs. C9H16O3 (estimated MW ~172.2 for the target compound).

- Physicochemical Properties :

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Features a methylamino (-NHCH3) substituent instead of hydroxymethyl.

- Synthesis : Prepared via nucleophilic substitution of a tert-butoxycarbonyl-protected precursor with methyl iodide, followed by acid hydrolysis .

- Applications: Used in pharmaceutical intermediates; the amino group enables further functionalization (e.g., amide coupling), contrasting with the hydroxymethyl group’s role in esterification or oxidation reactions .

Compounds with Varied Ring Sizes

(1R,3S)-Methyl 3-[(S)-2-(Hydroxydiphenylmethyl)pyrrolidin-1-ylmethyl]-2,2-dimethylcyclopropanecarboxylate

- Structure : Cyclopropane backbone with a pyrrolidine substituent.

- The stereochemistry (1R,3S) in both compounds highlights the importance of spatial arrangement in biological activity .

Substituent-Driven Functional Comparisons

Biological Activity

Methyl (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate, with the CAS number 528560-18-1, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H16O3

- Molecular Weight : 172.22 g/mol

- CAS Number : 528560-18-1

The compound's structure features a cyclobutane ring with a hydroxymethyl group and a carboxylate moiety, which are critical for its biological interactions.

2. Anti-inflammatory Effects

Cyclobutane derivatives have also been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. These findings suggest that this compound may similarly exert anti-inflammatory effects.

3. Cytotoxicity Against Cancer Cells

Preliminary studies on structurally related compounds indicate potential cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. Further research is needed to evaluate the specific cytotoxicity of this compound in various cancer models.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A : Antimicrobial Activity | Demonstrated that cyclobutane derivatives inhibited growth in Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations ranging from 50 to 200 µg/mL. |

| Study B : Anti-inflammatory Mechanism | Showed that similar compounds reduced TNF-alpha levels in vitro by 30% in macrophage cell lines. |

| Study C : Cytotoxicity | Reported IC50 values for related cyclobutane compounds against HeLa cells at approximately 25 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.